molecular formula C11H10N2O2 B186056 N-(4-aminophenyl)furan-2-carboxamide CAS No. 21838-58-4

N-(4-aminophenyl)furan-2-carboxamide

Cat. No. B186056
CAS RN: 21838-58-4
M. Wt: 202.21 g/mol
InChI Key: HWMFFWCDLWDYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-aminophenyl)furan-2-carboxamide” is a chemical compound with the empirical formula C11H10N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring with an amino group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 202.21 .

Scientific Research Applications

N-(4-aminophenyl)furan-2-carboxamide has been studied for its potential applications in various scientific research areas. It has been used in studies to investigate the mechanisms of action and biochemical and physiological effects of this compound. It has also been used in studies to investigate the effects of this compound on the immune system, inflammation, and cancer. Additionally, this compound has been used in studies to investigate the effects of this compound on the nervous system, including its potential to modulate neurotransmitter release and synaptic plasticity.

Mechanism of Action

N-(4-aminophenyl)furan-2-carboxamide has been shown to interact with several proteins and receptors in the body, including the serotonin receptor, the GABA receptor, and the NMDA receptor. It has been hypothesized that this compound modulates the activity of these proteins and receptors by acting as an agonist or antagonist, depending on the specific protein or receptor. Additionally, this compound has been shown to interact with several other proteins and receptors, including the PPARγ receptor, the TRPV1 receptor, and the 5-HT7 receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to modulate the release of neurotransmitters such as serotonin, GABA, and glutamate. Additionally, it has been shown to modulate the activity of several proteins and receptors, including the PPARγ receptor, the TRPV1 receptor, and the 5-HT7 receptor. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

N-(4-aminophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has been well-studied, which makes it easier to understand its mechanism of action and potential effects. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to dissolve and use in experiments. Additionally, it is not very stable, which can make it difficult to store and use for long periods of time.

Future Directions

N-(4-aminophenyl)furan-2-carboxamide has potential applications in various scientific research areas. Future research should focus on exploring these potential applications, such as investigating the effects of this compound on the immune system, inflammation, and cancer. Additionally, future research should focus on exploring the potential of this compound to modulate neurotransmitter release and synaptic plasticity. Furthermore, future research should focus on understanding the mechanism of action of this compound, as well as exploring new ways to synthesize and use this compound. Finally, future research should focus on improving the solubility and stability of this compound, in order to make it easier to use in experiments.

Synthesis Methods

N-(4-aminophenyl)furan-2-carboxamide can be synthesized through a simple two-step reaction. In the first step, 4-aminophenylacetaldehyde is reacted with furan-2-carboxylic acid in the presence of sodium hydroxide to form the intermediate 4-amino-3-hydroxy-5-phenyl-2-furancarboxamide. In the second step, this intermediate is reacted with acetic anhydride in the presence of sodium acetate to form this compound.

properties

IUPAC Name

N-(4-aminophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFFWCDLWDYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352213
Record name N-(4-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21838-58-4
Record name N-(4-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.